![molecular formula C17H18N2O3S3 B3290213 5-ethyl-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)thiophene-2-sulfonamide CAS No. 863511-39-1](/img/structure/B3290213.png)
5-ethyl-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)thiophene-2-sulfonamide
Overview
Description
“5-ethyl-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)thiophene-2-sulfonamide” is a compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that have been found in many potent biologically active compounds . They have been associated with diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Synthesis Analysis
The synthesis of such compounds often involves the use of various chemical reactions . The yield of the compound is often reported, along with the melting point and other physical properties . The compound is often characterized using techniques such as FT-IR, NMR, and GCMS .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles are known to undergo various chemical reactions . Substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent . Therefore, researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Mechanism of Action
The mechanism of action of EMTS is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the inflammatory response, and their inhibition may contribute to the anti-inflammatory properties of EMTS. EMTS has also been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
EMTS has been reported to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). EMTS has also been reported to reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and reactive oxygen species (ROS). In addition, EMTS has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One of the advantages of using EMTS in lab experiments is its potential to inhibit the activity of specific enzymes, which can help researchers to better understand the underlying mechanisms of certain diseases. However, one of the limitations of using EMTS is its potential toxicity, which can affect the accuracy of the results obtained in lab experiments.
Future Directions
There are several future directions for research involving EMTS. One area of interest is the potential use of EMTS in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of more potent and selective inhibitors of COX-2 and 5-LOX. Additionally, further research is needed to determine the safety and efficacy of EMTS in clinical trials.
Scientific Research Applications
EMTS has been studied for its potential applications in scientific research. It has been reported to have anti-inflammatory, anti-cancer, and anti-diabetic properties. EMTS has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. The compound has shown promising results in pre-clinical studies, and further research is needed to determine its efficacy in clinical trials.
properties
IUPAC Name |
5-ethyl-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]thiophene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S3/c1-3-15-8-9-16(24-15)25(20,21)18-10-13-11-23-17(19-13)12-4-6-14(22-2)7-5-12/h4-9,11,18H,3,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWTXDPRIHPJBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC2=CSC(=N2)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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